molecular formula C19H26N2O5 B13243525 tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13243525
M. Wt: 362.4 g/mol
InChI Key: MZTFGGYVLZFUNV-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol This compound is characterized by its unique structure, which includes a morpholine ring substituted with an acetylbenzoyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development and design.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetylbenzoyl group may play a role in binding to active sites, while the morpholine and carbamate moieties could influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24)

InChI Key

MZTFGGYVLZFUNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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